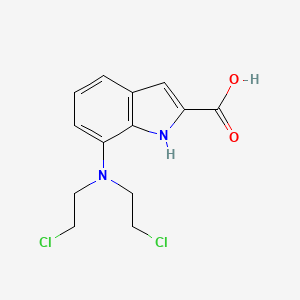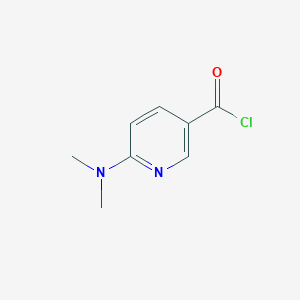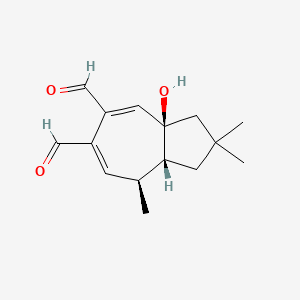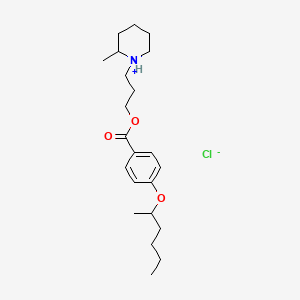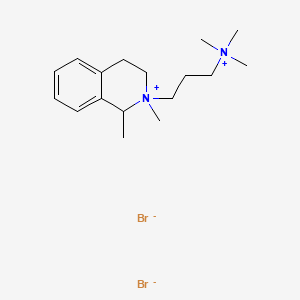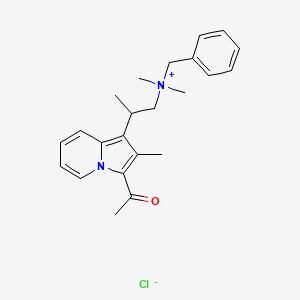
4,5,7-Trimethylindan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,7-Trimethylindan is an organic compound with the molecular formula C12H16. It is a derivative of indane, a bicyclic hydrocarbon, and is characterized by the presence of three methyl groups at the 4th, 5th, and 7th positions of the indane ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5,7-Trimethylindan can be synthesized through several methods, including the Friedel-Crafts alkylation of indene with methanol in the presence of an acid catalyst. Another approach involves the hydrogenation of 4,5,7-trimethyl-1-indene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure.
Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic hydrogenation processes, which ensure high yield and purity. The choice of catalyst and reaction conditions can vary depending on the desired scale and specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,5,7-Trimethylindan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) under controlled conditions.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: The major product of oxidation is 4,5,7-trimethyl-1,2,3,6-tetrahydro-1-indenone.
Reduction: The primary product of reduction is 4,5,7-trimethyl-1-indene.
Substitution: Substitution reactions typically yield halogenated derivatives of this compound.
Scientific Research Applications
4,5,7-Trimethylindan has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs with anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism by which 4,5,7-trimethylindan exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of signaling pathways and gene expression.
Comparison with Similar Compounds
4,5,7-Trimethylindan is similar to other indane derivatives, such as 2,3-dimethylindane and 3,4,5-trimethylindane. its unique arrangement of methyl groups at the 4th, 5th, and 7th positions gives it distinct chemical and physical properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound in various applications.
Properties
CAS No. |
6682-06-0 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
4,5,7-trimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H16/c1-8-7-9(2)11-5-4-6-12(11)10(8)3/h7H,4-6H2,1-3H3 |
InChI Key |
NFLKDIOSDXSKTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CCCC2=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Dimethylamino)methyl]-2-methylphenol](/img/structure/B15347928.png)
![2-[[4-[(2,5-Dichlorophenyl)azo]-3-methylphenyl]ethylamino]ethanol](/img/structure/B15347930.png)
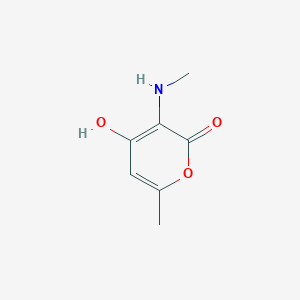
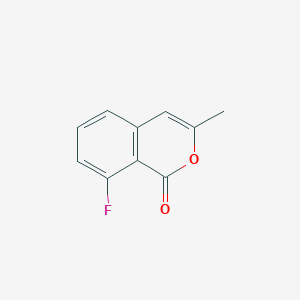
![7-(2-(Dimethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B15347955.png)
